5-methyl-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
5-methyl-7H-pyrrolo[2,3-d]pyrimidine is a chemical compound with the molecular formula C7H7N3 . It is a derivative of pyrrolopyrimidine, a bicyclic compound containing a pyrrole ring fused to a pyrimidine ring . Pyrrolopyrimidines are part of many biologically active compounds and are common motifs in a number of natural products and drugs .
Synthesis Analysis
The synthesis of 7H-pyrrolo[2,3-d]pyrimidine derivatives has been reported in several studies . For instance, one study described the synthesis of a new class of Mps1 inhibitors with a 7H-pyrrolo[2,3-d]pyrimidine structure using a scaffold hopping approach . Another study reported the development of a series of 7H-pyrrolo[2,3-d]pyrimidine derivatives as PAK4 inhibitors .
Molecular Structure Analysis
The molecular structure of 7H-pyrrolo[2,3-d]pyrimidine derivatives has been analyzed in several studies . For example, one study reported the design of a highly selective MPS1 inhibitor based on a 7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile scaffold. The lead optimization was guided by key X-ray crystal structure analysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be found in various databases . For instance, PubChem provides information about its structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more .
Scientific Research Applications
Synthesis and Derivative Formation
5-methyl-7H-pyrrolo[2,3-d]pyrimidine and its derivatives have been extensively researched for their synthesis and potential as precursors to more complex chemical structures. Williams et al. (1995) explored the synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives as potential precursors to tricyclic purine analogues, highlighting their role in purine analogue synthesis with degenerate hydrogen-bonding potential (Williams & Brown, 1995). Similarly, Williams et al. (1997) synthesized a tricyclic pyrrolopyrimidine related to N6-hydroxyadenine, demonstrating the molecule's versatility in forming complex structures (Williams, Yakovlev, & Brown, 1997).
Biological Activity and Potential Applications
In the field of medicinal chemistry, this compound derivatives have been studied for their antiviral and cytotoxic properties. Gupta et al. (1989) prepared derivatives related to toyocamycin and sangivamycin, testing them for cytotoxicity and antiviral activity (Gupta et al., 1989). Similarly, Seela et al. (1984) synthesized N-methyl isomers of a related compound, investigating their inhibitory activity on xanthine oxidase, an enzyme involved in purine metabolism (Seela, Bussmann, Götze, & Rosemeyer, 1984).
DNA Interaction and Recognition
Ranasinghe et al. (2005) studied substituted 3H-pyrrolo[2,3-d]pyrimidin-2(7H)-one nucleoside analogues for their ability to bind to DNA triple helices, recognizing CG inversions. This research indicates potential applications in gene therapy and molecular biology (Ranasinghe, Rusling, Powers, Fox, & Brown, 2005).
Methodological Advancements
Kanamarlapudi et al. (2007) described an efficient and environmentally friendly synthesis of 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, showcasing advancements in synthetic methodologies that are more sustainable and efficient (Kanamarlapudi, Bednarz, Wu, & Keyes, 2007).
Mechanism of Action
Target of Action
5-Methyl-7H-Pyrrolo[2,3-d]pyrimidine has been found to target multiple kinases, including EGFR, Her2, VEGFR2, and CDK2 . These kinases play crucial roles in cell signaling pathways, regulating cell growth, proliferation, and survival. Additionally, it has been shown to inhibit the Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T cell receptor (TCR) signaling .
Mode of Action
The compound interacts with its targets by binding to the kinase active sites, inhibiting their activity . This interaction leads to a decrease in the phosphorylation level of SLP76, a substrate of HPK1, and enhances the IL-2 secretion in human T cell leukemia Jurkat cells . The compound’s halogen atoms can influence the binding affinity of the compound to its target kinase, potentially leading to improved therapeutic effects .
Biochemical Pathways
The inhibition of these kinases disrupts several biochemical pathways. For instance, the inhibition of EGFR, Her2, VEGFR2, and CDK2 can lead to cell cycle arrest and apoptosis . The inhibition of HPK1 can enhance T cell receptor signaling, which is crucial for immune responses .
Result of Action
The result of the compound’s action at the molecular level includes the induction of cell cycle arrest and apoptosis in cancer cells . At the cellular level, it can lead to a decrease in cell proliferation and an increase in cell death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of different halogen atoms on the compound can cause differences in its interactions with its targets . Additionally, the compound’s stability and efficacy could be affected by factors such as pH, temperature, and the presence of other molecules in the environment.
Safety and Hazards
Future Directions
The future directions for the research and development of 7H-pyrrolo[2,3-d]pyrimidine derivatives are promising . For instance, one study suggested that a 7H-pyrrolo[2,3-d]pyrimidine derivative represents a promising lead for the discovery of PAK4 directed therapeutic agents and may be considered for further drug development .
Biochemical Analysis
Biochemical Properties
5-methyl-7H-pyrrolo[2,3-d]pyrimidine has been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Preliminary studies suggest that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
5-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-2-9-7-6(5)3-8-4-10-7/h2-4H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQWCSIQBWFFOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=NC=NC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of the Type II crystal form of (3aR,5s,6aS)-N-(3-methoxy-1,2,4-thiadiazole-5-yl)-5-(methyl(7H-pyrrolo[2,3-d]pyrimidine-4-yl)amino)hexahydrocyclopenta[c]pyrrole-2(1H)-formamide bisulfate for potential therapeutic use?
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